Cas no 183051-60-7 (4H-1-Benzopyran-4-one,8-[2-(diethylamino)ethyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI))

4H-1-Benzopyran-4-one,8-[2-(diethylamino)ethyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI) structure
183051-60-7 structure
Product Name:4H-1-Benzopyran-4-one,8-[2-(diethylamino)ethyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI)
CAS-nummer:183051-60-7
MF:C21H25NO4
MW:355.42750620842
CID:144008
PubChem ID:3075481
Update Time:2025-04-19

4H-1-Benzopyran-4-one,8-[2-(diethylamino)ethyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,8-[2-(diethylamino)ethyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI)
    • (2S)-8-[2-(diethylamino)ethyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
    • (2S)-8-[2-(diethylamino)ethyl]-5,7-dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
    • (S)-2,3-Dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)-
    • 8-Diethylaminoethyl pinocembrin
    • (2S)-8-(2-diethylaminoethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one
    • 8-Diethylaminoethylpinocembrin
    • DTXSID90171379
    • 183051-60-7
    • (2S)-8-(2-diethylaminoethyl)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
    • (2S)-8-[2-(diethylamino)ethyl]-5,7-dihydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
    • (S)-8-(2-(Diethylamino)ethyl)-5,7-dihydroxy-2-phenylchroman-4-one
    • DTXCID7093870
    • Inchi: 1S/C21H25NO4/c1-3-22(4-2)11-10-15-16(23)12-17(24)20-18(25)13-19(26-21(15)20)14-8-6-5-7-9-14/h5-9,12,19,23-24H,3-4,10-11,13H2,1-2H3/t19-/m0/s1
    • InChI-sleutel: IUGHRWRPBJSPNC-IBGZPJMESA-N
    • LACHT: O1C2C(=C(C=C(C=2CCN(CC)CC)O)O)C(C[C@H]1C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 355.17845
  • Monoisotopische massa: 355.178
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 6
  • Complexiteit: 461
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 21
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 70Ų

Experimentele eigenschappen

  • Dichtheid: 1.221
  • Kookpunt: 559.1°Cat760mmHg
  • Vlampunt: 291.9°C
  • Brekindex: 1.604
  • PSA: 70
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.